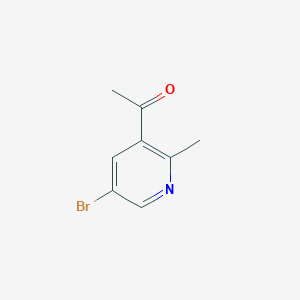

1-(5-Bromo-2-methylpyridin-3-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(5-Bromo-2-methylpyridin-3-yl)ethanone is a chemical compound with the CAS Number: 1256823-89-8 . It has a molecular weight of 214.06 . The compound appears as a light yellow to yellow powder or crystals .

Molecular Structure Analysis

The IUPAC name of the compound is 1-(5-bromo-2-methyl-3-pyridinyl)ethanone . The InChI code is 1S/C8H8BrNO/c1-5-8(6(2)11)3-7(9)4-10-5/h3-4H,1-2H3 . The key to the InChI code is RUXHXSRABFBHKZ-UHFFFAOYSA-N .Scientific Research Applications

Synthesis and Chemical Reactivity

The compound has been utilized in various synthesis processes. For instance, Jin (2015) describes the synthesis of a similar compound, 1-(6-Bromo-pyridin-3-yl)-ethanone, using straightforward procedures and mild reaction conditions, highlighting the compound's potential in synthetic chemistry (Zeng-sun Jin, 2015).

Ahmad et al. (2017) explored the Suzuki cross-coupling reaction using 5-bromo-2-methylpyridin-3-amine, closely related to the compound , to synthesize novel pyridine derivatives. This study underscores the compound's role in facilitating the creation of new chemical entities (Gulraiz Ahmad et al., 2017).

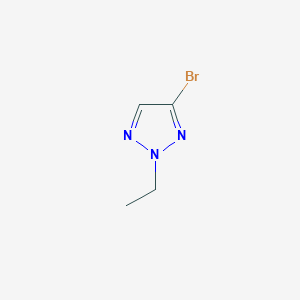

Abarca et al. (2006) examined the thermal decomposition of bromo-3-methyl-(1,2,3)triazolo(1,5-a)pyridine, producing several pyridylcarbene intermediates. This research demonstrates the compound's utility in understanding carbene chemistry (B. Abarca et al., 2006).

Biological and Medicinal Applications

Abdel‐Aziz et al. (2011) synthesized novel thiazolo[3,2-a] benzimidazole derivatives, including a compound structurally similar to 1-(5-Bromo-2-methylpyridin-3-yl)ethanone. These compounds exhibited potent immunosuppressive and immunostimulatory activities, indicating potential medicinal applications (H. Abdel‐Aziz et al., 2011).

Chinnayya et al. (2022) reported the synthesis of 1-(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)ethanone derivatives, evaluated for their antibacterial activity. This indicates the compound's potential in developing new antibacterial agents (Setti S. Chinnayya et al., 2022).

Murugesan et al. (2021) synthesized carbazole derivatives, including a compound structurally related to 1-(5-Bromo-2-methylpyridin-3-yl)ethanone, showing pronounced antibacterial activity. This highlights the compound's role in the development of anti-bacterial substances (M. Murugesan & G. Selvam, 2021).

Safety and Hazards

properties

IUPAC Name |

1-(5-bromo-2-methylpyridin-3-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c1-5-8(6(2)11)3-7(9)4-10-5/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUXHXSRABFBHKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)Br)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Bromo-2-methylpyridin-3-yl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromopyrazolo[1,5-a]pyridine](/img/structure/B1380773.png)

![[3-(3,3,3-Trifluoropropoxy)pyridin-4-yl]methanamine](/img/structure/B1380778.png)

![5-Aminobenzo[d]thiazole-2-carbonitrile](/img/structure/B1380788.png)